

Spectroscopic Data for Z-Glu(OBzl)-OH: A Technical Guide

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Compound of Interest

Compound Name: Z-Glu(OBzl)-OH

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This guide provides a comprehensive overview of the spectroscopic data for N-benzyloxycarbonyl-L-glutamic acid α -benzyl ester (**Z-Glu(OBzl)-OH**), a key intermediate in peptide synthesis and drug development. The information is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Properties

Z-Glu(OBzl)-OH is a protected derivative of glutamic acid where the amino group is protected by a benzyloxycarbonyl (Z) group and the α -carboxyl group is esterified with a benzyl (Bzl) group.

Molecular Formula: $C_{20}H_{21}NO_6$ [1][2]

Molecular Weight: 371.38 g/mol [1][2]

Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Z-Glu(OBzl)-OH**. The data is compiled from various sources and databases, including information on the D-enantiomer, which is expected to have identical NMR, IR, and MS spectra.

2.1. 1H NMR (Proton NMR) Data

- Solvent: $CDCl_3$

- Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.35	m	10H	Aromatic protons (2 x C ₆ H ₅)
~5.1	s	2H	CH ₂ (Z-group)
~5.0	s	2H	CH ₂ (Bzl-ester)
~4.4	m	1H	α -CH
~2.5	m	2H	γ -CH ₂
~2.2	m	2H	β -CH ₂
~9.5-10.5	br s	1H	COOH

2.2. ¹³C NMR (Carbon NMR) Data

- Solvent: CDCl₃
- Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~178	COOH
~172	C=O (ester)
~156	C=O (urethane)
~136	Aromatic C (quaternary)
~135	Aromatic C (quaternary)
~128.5	Aromatic CH
~128.2	Aromatic CH
~128.0	Aromatic CH
~67	CH ₂ (Z-group)
~66	CH ₂ (Bzl-ester)
~53	α -CH
~30	γ -CH ₂
~27	β -CH ₂

2.3. IR (Infrared) Spectroscopy Data

- Sample Preparation: ATR-Neat[[1](#)]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
~3300	Medium	N-H stretch (Urethane)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
~1735	Strong	C=O stretch (Ester)
~1710	Strong	C=O stretch (Carboxylic acid)
~1690	Strong	C=O stretch (Urethane, Amide I)
~1530	Strong	N-H bend (Urethane, Amide II)
1250-1000	Strong	C-O stretch

2.4. MS (Mass Spectrometry) Data

- Ionization Method: Electrospray Ionization (ESI)

m/z	Interpretation
372.1	[M+H] ⁺
394.1	[M+Na] ⁺
282.1	[M - C ₇ H ₇] ⁺ (loss of benzyl group)
91.1	[C ₇ H ₇] ⁺ (benzyl cation)

Experimental Protocols

3.1. NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Z-Glu(OBzl)-OH** in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters: pulse angle $30\text{--}45^\circ$, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: pulse angle $45\text{--}60^\circ$, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
- Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C).

3.2. IR Spectroscopy

- Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal.^[1]
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$.
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

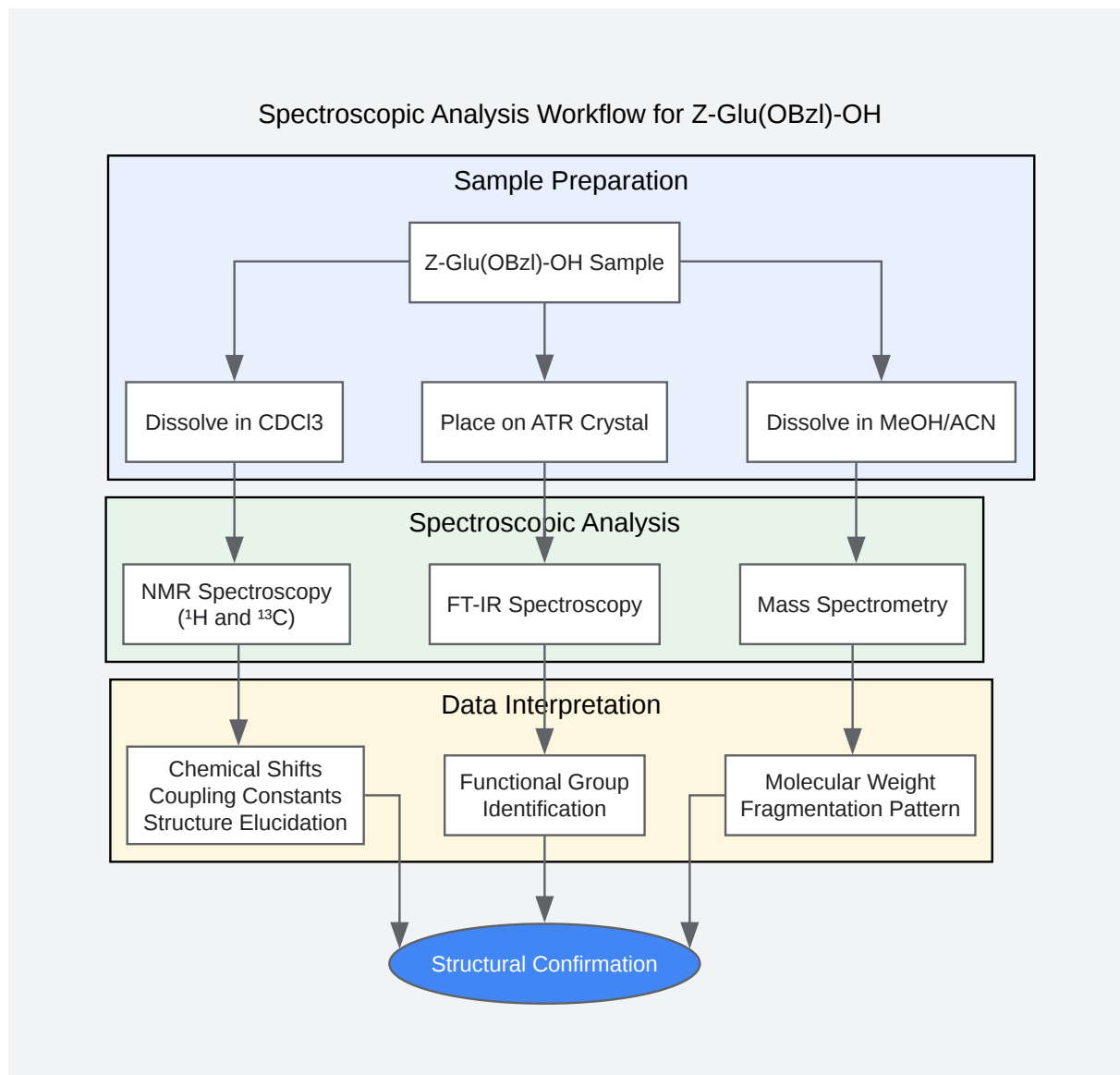
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

3.3. Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **Z-Glu(OBzl)-OH** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Employ an Electrospray Ionization (ESI) mass spectrometer.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate.
 - Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 100-500).
 - Optimize instrumental parameters such as capillary voltage and cone voltage to achieve good ionization and minimal fragmentation.
- Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and any significant fragment ions.

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Z-Glu(OBzl)-OH**.



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Spectroscopic analysis workflow.

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References

- 1. Z-D-Glu-OBzl | C₂₀H₂₁NO₆ | CID 7018162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid | C₂₀H₂₁NO₆ | CID 297875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Data for Z-Glu(OBzl)-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554397#spectroscopic-data-for-z-glu-obzl-oh-nmr-ir-ms]

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